(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate

Description

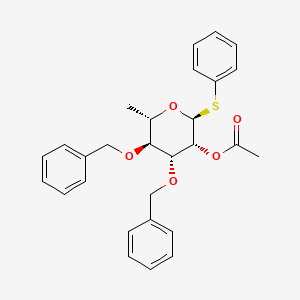

(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a stereochemically complex tetrahydropyran derivative with critical applications in synthetic organic and carbohydrate chemistry. Its structure features a six-membered tetrahydropyran ring substituted with two benzyloxy groups (positions 4 and 5), a methyl group (position 6), a phenylthio moiety (position 2), and an acetate group (position 3) . The benzyloxy groups act as protective units for hydroxyl functionalities during multi-step syntheses, while the phenylthio group enhances nucleophilic reactivity, enabling selective glycosylation or coupling reactions .

Properties

Molecular Formula |

C28H30O5S |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |

InChI |

InChI=1S/C28H30O5S/c1-20-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(33-21(2)29)28(32-20)34-24-16-10-5-11-17-24/h3-17,20,25-28H,18-19H2,1-2H3/t20-,25-,26+,27+,28-/m0/s1 |

InChI Key |

SNRDKJXQSORMJT-OWNPQWGYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the phenylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The acetate group can be reduced to an alcohol.

Substitution: The benzyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetate group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving stereospecific enzymes. Its multiple stereocenters make it an ideal candidate for such studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the phenylthio group could be modified to enhance biological activity or selectivity towards specific targets.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is best understood through comparisons with analogous tetrahydropyran derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

. Benzyloxy groups at positions 4 and 5 provide steric protection, enhancing stability during synthetic steps, unlike compounds with fewer benzyloxy units (e.g., (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)...) .

Lipophilicity: The p-tolylthio group in (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)... increases membrane permeability compared to the target compound’s phenylthio, suggesting trade-offs between bioavailability and reactivity .

Synthetic Utility: The target compound’s methyl group at position 6 simplifies regioselective modifications, contrasting with bulkier substituents in analogs like ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)...) . Aminoethoxy-containing derivatives (e.g., (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)...) are tailored for bioconjugation, a niche less explored in the target compound .

Biological Activity

The compound (2S,3R,4R,5S,6S)-4,5-bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 478.6 g/mol. The compound contains multiple stereocenters which contribute to its biological activity through stereospecific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H30O5S |

| Molecular Weight | 478.6 g/mol |

| IUPAC Name | [(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |

| InChI Key | SNRDKJXQSORMJT-OWNPQWGYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor for cytochrome P450 enzymes involved in drug metabolism.

- Receptor Interaction : The stereochemistry of the compound allows it to bind selectively to certain receptors. Preliminary studies suggest it may modulate signaling pathways associated with inflammation and cardiovascular health.

Biological Activity and Therapeutic Applications

Recent research has highlighted several areas where this compound may exhibit significant biological activity:

- Anti-inflammatory Effects : Studies indicate that the compound could potentially reduce inflammatory responses by acting on specific inflammatory pathways.

- Antioxidant Properties : The presence of the phenylthio group may contribute to antioxidant activity, providing protective effects against oxidative stress.

- Cardiovascular Applications : Due to its potential as a platelet aggregation inhibitor, this compound could be explored for therapeutic use in cardiovascular diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Structure-Activity Relationship (SAR) : Research on similar pyran derivatives has demonstrated that modifications in the structure can significantly influence their biological activity. For instance, variations in the substituents on the pyran ring have been linked to changes in receptor affinity and enzyme inhibition .

- Pharmacological Screening : In vitro studies have shown that compounds with similar structures exhibit varying degrees of inhibition on monoamine transporters, suggesting potential applications in treating mood disorders .

- Synthetic Pathways : The synthesis of this compound typically involves multiple steps such as selective oxidation and substitution reactions . These synthetic methods are crucial for producing high-purity compounds suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.